molecular formula C14H12ClNO2 B1663374 Cicletanine CAS No. 89943-82-8

Cicletanine

Katalognummer: B1663374
CAS-Nummer: 89943-82-8
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: CVKNDPRBJVBDSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cicletanine is a furopyridine compound primarily known for its antihypertensive properties. It is approved in France for the treatment of hypertension and is recognized for its diuretic effects. it also exhibits a broader range of cardiovascular and metabolic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cicletanine is synthesized through a series of chemical reactions starting from 2,2,8-trimethyl-5-formyl pyrido[4,3-e][1,3]dioxine. The synthesis involves the formation of a furopyridine ring system, which is a key structural component of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Cicletanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pulmonary Arterial Hypertension (PAH)

Cicletanine has shown promise in the treatment of PAH. A Phase II clinical trial conducted by Gilead Sciences evaluated this compound's efficacy in improving exercise capacity in patients with PAH. The study involved approximately 160 participants who were randomized to receive this compound or placebo over 12 weeks. The primary outcome was the distance walked in a six-minute walk test, which serves as a measure of functional capacity .

Key Findings:

  • Patients receiving this compound demonstrated significant improvements in exercise capacity compared to those on placebo.
  • Secondary outcomes included enhanced oxygen saturation and reduced need for supplemental oxygen .

Diabetes Management

This compound is also under investigation for its potential role in managing diabetes. Preliminary studies suggest that it may improve insulin sensitivity and glucose metabolism, although further research is needed to establish definitive benefits and mechanisms .

Electrolyte Imbalances: Hyponatremia and Hypokalemia

This compound has been associated with electrolyte disturbances, particularly hyponatremia and hypokalemia. A retrospective study reviewed cases where patients developed these conditions during this compound therapy. The findings indicated that discontinuation of this compound often led to the normalization of serum sodium and potassium levels within weeks .

Case Study Summary:

  • Among 68 patients treated with this compound, 16.2% experienced hyponatremia, while 11.8% had hypokalemia.
  • Most cases resolved after stopping the medication .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeConditionNumber of ParticipantsDurationKey Outcomes
Phase II TrialPulmonary Arterial Hypertension16012 weeksImproved exercise capacity; safety profile
Retrospective StudyElectrolyte Imbalance68VariableResolution of hyponatremia/hypokalemia upon withdrawal

Vergleich Mit ähnlichen Verbindungen

Cicletanine is unique among antihypertensive agents due to its dual action as a vasorelaxant and diuretic. Similar compounds include:

This compound’s combination of vasorelaxant and diuretic activities makes it a versatile and effective antihypertensive agent .

Biologische Aktivität

Cicletanine, a novel antihypertensive agent, has garnered attention for its unique biological activities, particularly in cardiovascular health. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and clinical implications.

Chemical Structure and Pharmacological Profile

This compound is chemically described as (+/-)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c]pyridine. It exhibits several pharmacological properties including:

  • Vasorelaxant Effects : this compound induces relaxation of vascular smooth muscle.
  • Natriuretic and Diuretic Properties : It promotes sodium excretion and fluid balance.
  • Antioxidant Activity : Recent studies suggest it may act as a hydroxy radical scavenger, reducing oxidative stress .

The mechanisms underlying this compound's biological activity are multifaceted:

  • Stimulation of Prostaglandin Synthesis : this compound enhances the production of prostacyclin (PGI2), which contributes to vasodilation and cardiovascular protection .
  • Ion Transport Inhibition : Its urinary metabolite, this compound sulfate, inhibits Na+-dependent Cl-/HCO3- anion exchangers, influencing electrolyte balance and renal function .
  • Calcium Channel Blockade : this compound may block calcium channels directly or indirectly through potassium channel activation, contributing to its vasodilatory effects .

Hypertension Management

This compound has demonstrated significant efficacy in managing hypertension. In animal models, administration resulted in a reduction of systolic blood pressure (SBP) by over 50 mm Hg . Clinical trials have shown that this compound effectively lowers blood pressure in hypertensive patients while improving renal function.

Pulmonary Arterial Hypertension (PAH)

A notable case study involved a patient with severe idiopathic PAH who showed marked improvement after this compound therapy. Key outcomes included:

  • Increase in 6-minute walk distance from 30 m to 446 m.
  • Improvement in central venous oxygen saturation from 71% to 98% at rest.
  • Reduction in N-terminal pro-brain natriuretic peptide levels from 4409 pg/mL to 1859 pg/mL .

This suggests this compound may positively affect pulmonary vascular resistance and right ventricular function.

Electrolyte Disturbances

While this compound is effective, it can cause electrolyte imbalances such as hyponatremia and hypokalemia. A study noted that 16.2% of patients experienced hyponatremia during treatment, with significant recovery observed upon discontinuation of the drug . The following table summarizes the findings related to electrolyte disturbances:

ParameterHyponatremia Group (n=11)Control Group (n=56)p-value
Serum Sodium (mmol/L)129 ± 4Normal Levels<0.05
Duration of Treatment (days)943 ± 95874 ± 166<0.001
Serum Creatinine (mg/dL)2.4 ± 1.51.9 ± 1.20.594
Serum Uric Acid (mg/dL)6.8 ± 4.77.7 ± 2.80.128

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKNDPRBJVBDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868972
Record name (+/-)-Cicletanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-82-8
Record name Cicletanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicletanine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089943828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicletanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Cicletanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-3-(4-Chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridine-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLETANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG7QC509W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cicletanine
Reactant of Route 2
Reactant of Route 2
Cicletanine
Reactant of Route 3
Cicletanine
Reactant of Route 4
Cicletanine
Reactant of Route 5
Cicletanine
Reactant of Route 6
Cicletanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.